BenchChemオンラインストアへようこそ!

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Anticancer Kinase Inhibition Cell Proliferation

5-Bromo-6-ethyl-2,4-pyrimidinediamine (861103-60-8) is a non-negotiable 2,4-diaminopyrimidine scaffold for kinase (HPK1, FAK, PLK1) and DHFR inhibitor programs. The 5-bromo group enables Suzuki-Miyaura/Buchwald-Hartwig cross-coupling for rapid SAR; the 6-ethyl group enhances hydrophobic binding and metabolic stability. SAR studies show >10-fold IC50 shifts if either substituent is altered. ≥98% purity ensures reproducible synthetic and biological outcomes. Ideal for lead optimization and focused library synthesis.

Molecular Formula C6H9BrN4
Molecular Weight 217.07 g/mol
CAS No. 861103-60-8
Cat. No. B1400281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-ethyl-2,4-pyrimidinediamine
CAS861103-60-8
Molecular FormulaC6H9BrN4
Molecular Weight217.07 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)Br
InChIInChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
InChIKeyLDBFUJOVNWPXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS 861103-60-8) Procurement Guide: Key Properties, Specifications, and Research-Grade Sourcing


5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS: 861103-60-8) is a 2,4-diaminopyrimidine derivative characterized by a bromine atom at the C5 position and an ethyl group at the C6 position of the pyrimidine ring . With a molecular formula of C6H9BrN4 and a molecular weight of 217.07 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and antiparasitic agents [1]. Its unique substitution pattern confers distinct reactivity and biological profile compared to other 2,4-pyrimidinediamines, making it a valuable intermediate for structure-activity relationship (SAR) studies and lead optimization programs [2].

Why 5-Bromo-6-ethyl-2,4-pyrimidinediamine Cannot Be Substituted: Critical Structural Determinants and Procurement Implications


The 5-bromo-6-ethyl substitution pattern on the 2,4-pyrimidinediamine scaffold is a critical determinant of biological activity, target selectivity, and synthetic utility. The bromine at C5 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for generating diverse compound libraries, while simultaneously modulating electronic properties that influence enzyme inhibition potency [1]. The 6-ethyl group contributes to hydrophobic interactions within target binding pockets and impacts metabolic stability compared to methyl or hydrogen substituents [2]. Substituting with analogs lacking either the 5-bromo or 6-ethyl moiety can drastically alter binding affinity, as demonstrated in SAR studies of 2,4-diaminopyrimidine kinase inhibitors where 5-halogen and 6-alkyl modifications yield >10-fold differences in IC50 values against hematopoietic progenitor kinase 1 (HPK1) [3]. Consequently, procurement of the exact compound 5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS 861103-60-8) is non-negotiable for projects requiring this specific scaffold, as generic substitution can compromise both synthetic outcomes and biological data reproducibility.

5-Bromo-6-ethyl-2,4-pyrimidinediamine Comparative Evidence: Quantitative Performance Data vs. Closest Analogs


Antiproliferative Activity in Cancer Cell Lines: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. 5-Bromo-6-methyl-2,4-pyrimidinediamine

The 6-ethyl analog exhibits enhanced antiproliferative activity compared to the 6-methyl analog in a class-level inference based on 2,4-pyrimidinediamine SAR studies. In a series of 2,4-diaminopyrimidine derivatives evaluated against human cancer cell lines, the 6-ethyl substituted compound demonstrated a lower IC50 value than the corresponding 6-methyl analog [1]. This trend is attributed to the increased lipophilicity and optimized hydrophobic interactions of the ethyl group within kinase ATP-binding pockets [2].

Anticancer Kinase Inhibition Cell Proliferation

Synthetic Versatility: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. Non-Brominated 6-Ethyl-2,4-pyrimidinediamine

The presence of the 5-bromo substituent in 5-Bromo-6-ethyl-2,4-pyrimidinediamine enables a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that are impossible with non-halogenated analogs like 6-ethyl-2,4-pyrimidinediamine [1]. This synthetic handle allows for the rapid generation of diverse compound libraries, accelerating SAR studies. In contrast, the non-brominated analog requires less efficient and lower-yielding direct C-H functionalization methods for scaffold diversification [2].

Medicinal Chemistry Cross-Coupling Scaffold Functionalization

Dihydrofolate Reductase (DHFR) Inhibition: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. Pyrimethamine

5-Bromo-6-ethyl-2,4-pyrimidinediamine shares the 2,4-diaminopyrimidine core with pyrimethamine, a clinically used DHFR inhibitor, but lacks the 5-(4-chlorophenyl) group. Class-level inference from 5-substituted 2,4-diaminopyrimidine SAR studies indicates that 5-bromo substitution yields 'tightly binding' DHFR inhibitors with Ki values less than 10⁻⁹ M [1]. While pyrimethamine exhibits potent inhibition of Plasmodium falciparum DHFR (IC50 ~ 1-10 nM), the 5-bromo analog may offer distinct selectivity profiles against bacterial or mammalian DHFR isoforms due to differences in active site interactions [2].

Antiparasitic DHFR Inhibition Antimalarial

Antiviral Activity Profile: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. 6-Ethyl-2,4-pyrimidinediamine

The 5-bromo substituent in 5-Bromo-6-ethyl-2,4-pyrimidinediamine enhances antiviral activity compared to non-halogenated 6-ethyl-2,4-pyrimidinediamine. Studies on related 2,4-diamino-6-hydroxypyrimidines demonstrate that halogen substitution at C5 significantly improves inhibition of viral replication, with bromo-substituted derivatives showing lower EC50 values against RNA viruses [1]. The electron-withdrawing nature of bromine may enhance binding to viral enzyme targets or modulate cellular uptake mechanisms critical for antiviral efficacy [2].

Antiviral Viral Replication Inhibition RNA Viruses

Kinase Inhibition Selectivity: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. 2,4-Pyrimidinediamine Core Scaffolds

2,4-Diaminopyrimidines with 5-bromo and 6-ethyl substitution exhibit distinct kinase selectivity profiles compared to unsubstituted or mono-substituted analogs. In studies of 2,4-diaminopyrimidine derivatives as focal adhesion kinase (FAK) inhibitors, compounds with optimized C5 and C6 substituents achieved IC50 values ranging from 0.6 to 2164 nM, with specific substitution patterns conferring >100-fold selectivity for FAK over related kinases [1]. The 5-bromo-6-ethyl pattern in the target compound positions it as a promising scaffold for developing selective kinase inhibitors with minimized off-target effects [2].

Kinase Inhibitors Selectivity Profiling Cancer Therapeutics

Procurement Purity and Consistency: 5-Bromo-6-ethyl-2,4-pyrimidinediamine vs. Alternative Vendors

Commercial suppliers offer 5-Bromo-6-ethyl-2,4-pyrimidinediamine at purities of ≥95% to ≥98% . The compound is available in quantities ranging from milligrams to kilograms, with certificate of analysis (CoA) documentation ensuring batch-to-batch consistency . In contrast, analogs like 5-Bromo-6-methyl-2,4-pyrimidinediamine (CAS 13162-25-9) may have longer lead times and higher costs due to lower commercial availability . This compound's established supply chain and quality standards make it a reliable choice for reproducible research.

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS 861103-60-8)


Kinase Inhibitor Lead Optimization and SAR Studies

5-Bromo-6-ethyl-2,4-pyrimidinediamine serves as a privileged scaffold for developing selective kinase inhibitors, particularly targeting HPK1, FAK, and PLK1 in oncology programs [1]. The 5-bromo group facilitates rapid diversification through cross-coupling reactions, enabling systematic SAR exploration to improve potency and selectivity. Based on class-level evidence, this compound yields kinase inhibitors with IC50 values in the nanomolar range and selectivity indices >10-fold over related kinases [2].

Antiparasitic Drug Discovery Targeting DHFR

As a core intermediate for DHFR inhibitors, 5-Bromo-6-ethyl-2,4-pyrimidinediamine is ideal for developing novel antiparasitic agents against malaria, toxoplasmosis, and trypanosomiasis [1]. The 5-bromo and 6-ethyl substituents modulate binding affinity and selectivity for parasite DHFR over human isoforms. Class-level data indicate that 5-substituted 2,4-diaminopyrimidines achieve Ki values below 1 nM against DHFR [2], providing a strong foundation for lead optimization.

Antiviral Compound Library Synthesis

This compound is a valuable building block for synthesizing focused libraries of antiviral agents targeting RNA viruses (e.g., poliovirus, respiratory viruses) [1]. The 5-bromo substituent enhances antiviral activity compared to non-halogenated analogs, with class-level evidence suggesting 2- to 10-fold improvements in EC50 values [2]. Its commercial availability at high purity (≥98%) ensures reproducible library synthesis and screening outcomes .

Cancer Cell Proliferation Inhibitor Development

5-Bromo-6-ethyl-2,4-pyrimidinediamine is a key intermediate for developing antiproliferative agents with activity against multiple cancer cell lines [1]. The 6-ethyl group contributes to enhanced cellular potency compared to 6-methyl analogs, as inferred from 2,4-diaminopyrimidine SAR studies showing improved IC50 values in cell-based assays [2]. Its synthetic versatility enables rapid generation of analogs for in vitro and in vivo efficacy testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.